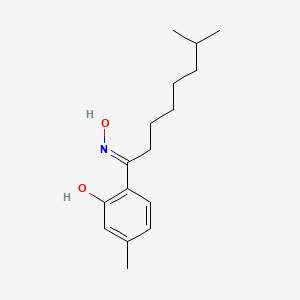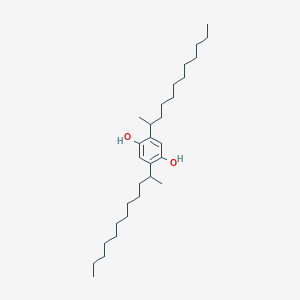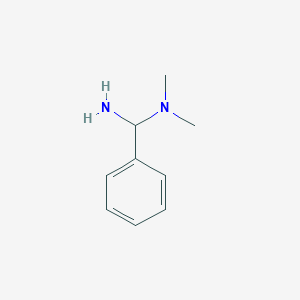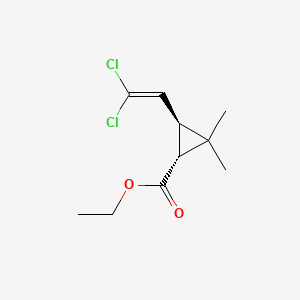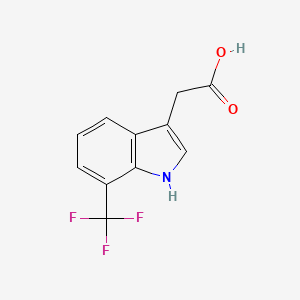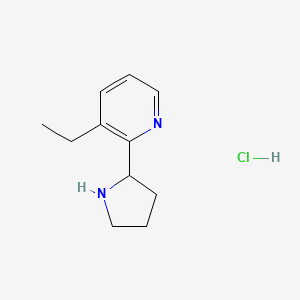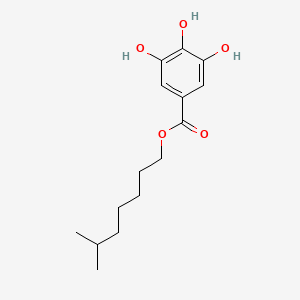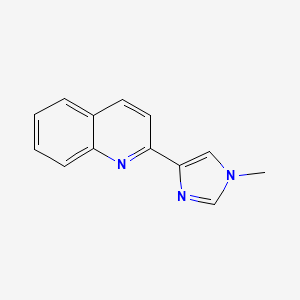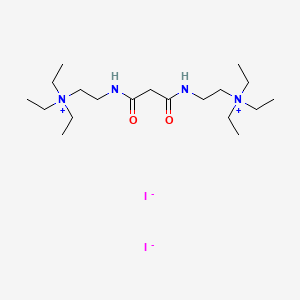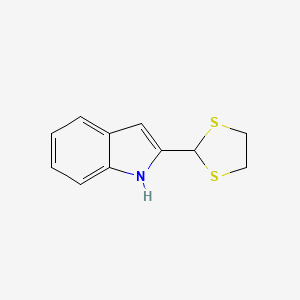
Indole, 2-(1,3-dithiolan-2-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 2-(1,3-dithiolan-2-YL)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 2-(1,3-dithiolan-2-YL)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific addition of the 1,3-dithiolan-2-yl group, a common approach involves the reaction of indole with 1,3-dithiolane in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Indole, 2-(1,3-dithiolan-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .
Scientific Research Applications
Indole, 2-(1,3-dithiolan-2-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Indole, 2-(1,3-dithiolan-2-YL)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The 1,3-dithiolan-2-yl group may enhance its binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dithiolan-2-yl)-1H-indole
- 3-(1,3-dithiolan-2-yl)-1H-indole
- 2-(1,3-dithiolan-2-yl)-4-methylfuran
Uniqueness
Indole, 2-(1,3-dithiolan-2-YL)- is unique due to the specific positioning of the 1,3-dithiolan-2-yl group, which can significantly alter its chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
101831-92-9 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C11H11NS2/c1-2-4-9-8(3-1)7-10(12-9)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |
InChI Key |
FTENJHHISPVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


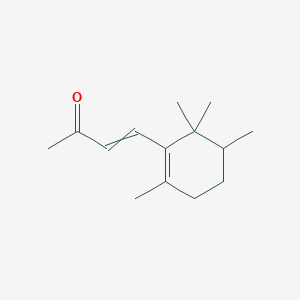

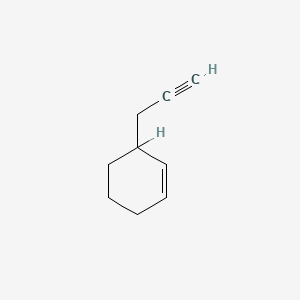
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
